molecular formula C18H18N2O4S B3300084 N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899996-75-9

N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B3300084
CAS No.: 899996-75-9
M. Wt: 358.4 g/mol
InChI Key: NIERQOHEVZYDRP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a propanamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Attachment of Propanamide Group: The propanamide group is introduced by reacting the benzothiazole intermediate with 2-bromo-2-methylpropionyl bromide in the presence of a base such as triethylamine.

    Substitution with 2,4-Dimethylphenyl Group: The final step involves the substitution of the amide hydrogen with a 2,4-dimethylphenyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell proliferation or apoptosis.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell cycle regulation, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(2,4-dimethylphenyl)-2-benzothiazolylacetamide: Similar structure but lacks the trioxo group.

    N-(2,4-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide: Similar but with fewer oxygen atoms in the benzothiazole ring.

Uniqueness: N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is unique due to the presence of the trioxo group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11-8-9-15(12(2)10-11)19-17(21)13(3)20-18(22)14-6-4-5-7-16(14)25(20,23)24/h4-10,13H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIERQOHEVZYDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Reactant of Route 5
N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Reactant of Route 6
N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

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